2,2-Dichlorobutane

Description

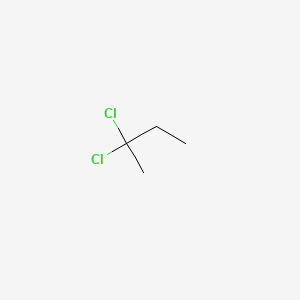

Structure

3D Structure

Properties

IUPAC Name |

2,2-dichlorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2/c1-3-4(2,5)6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRTYNDWQXVCKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063391 | |

| Record name | Butane, 2,2-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4279-22-5 | |

| Record name | 2,2-Dichlorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4279-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 2,2-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004279225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 2,2-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 2,2-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dichlorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2-Dichlorobutane (CAS: 4279-22-5)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,2-Dichlorobutane, a chlorinated hydrocarbon used as a solvent and an intermediate in organic synthesis. This guide consolidates its chemical and physical properties, spectroscopic data, synthesis protocols, and safety information into a structured format for easy reference.

Core Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[1] It is classified as a chlorinated hydrocarbon, with two chlorine atoms attached to the second carbon of a butane (B89635) chain.[1] Its properties are significantly influenced by these chlorine atoms, making it soluble in many organic solvents but conferring limited solubility in water.[1]

| Property | Value | Source(s) |

| CAS Number | 4279-22-5 | [2][3] |

| Molecular Formula | C₄H₈Cl₂ | [1][3] |

| Molecular Weight | 127.01 g/mol | [1][3] |

| IUPAC Name | This compound | [4] |

| Synonyms | Butane, 2,2-dichloro- | [1][2] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 104 °C | [2][3][5] |

| Melting Point | -74.0 °C | [2][3] |

| Density | 1.09 g/cm³ | [2][6] |

| Flash Point | 15.6 °C - 27 °C | [2][5] |

| Refractive Index | ~1.428 | [2] |

| Solubility | Soluble in organic solvents, limited in water | [1] |

| InChI Key | BSRTYNDWQXVCKR-UHFFFAOYSA-N | [1][5] |

Synthesis and Reactivity

This compound serves as an intermediate in various organic syntheses.[1][2] Its reactivity is characteristic of geminal dihalides, which can undergo reactions like elimination to form alkynes or substitution.[1]

A primary method for synthesizing this compound is through the reaction of 2-butanone (B6335102) with a chlorinating agent, such as phosphorus pentachloride (PCl₅). This reaction replaces the carbonyl oxygen with two chlorine atoms.

Reaction Scheme: Synthesis from 2-Butanone

References

- 1. spectrabase.com [spectrabase.com]

- 2. Butane, 2,2-dichloro- [webbook.nist.gov]

- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 4. 2,3-Dichlorobutane(7581-97-7) 13C NMR [m.chemicalbook.com]

- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 6. C4H9Cl CH3CHClCH2CH3 infrared spectrum of 2-chlorobutane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of sec-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 2,2-Dichlorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dichlorobutane, a halogenated alkane with applications in organic synthesis. This document details its chemical properties, synthesis, spectroscopic data, and reactivity, presenting the information in a clear and accessible format for scientific professionals.

Chemical Identity and Properties

This compound is a chlorinated hydrocarbon.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | Butane, 2,2-dichloro- | [1][2] |

| CAS Number | 4279-22-5 | [2] |

| Molecular Formula | C₄H₈Cl₂ | [1][2] |

| Molecular Weight | 127.01 g/mol | [2] |

| Appearance | Colorless to light orange to yellow clear liquid | |

| Boiling Point | 104 °C | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Flash Point | 27 °C (lit.) | [3][5] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

| InChI | InChI=1S/C4H8Cl2/c1-3-4(2,5)6/h3H2,1-2H3 | [2] |

| InChIKey | BSRTYNDWQXVCKR-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CCC(C)(Cl)Cl | [2] |

IUPAC Nomenclature

The naming of this compound follows the systematic rules of the International Union of Pure and Applied Chemistry (IUPAC) for haloalkanes.[6][7][8]

Synthesis of this compound

A common laboratory synthesis of this compound involves the reaction of 2-butanone (B6335102) with phosphorus pentachloride (PCl₅).

Experimental Protocol: Synthesis from 2-Butanone

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. The flask should be placed in an ice bath to control the reaction temperature.

-

Reagents: Place 2-butanone in the round-bottom flask. Slowly add phosphorus pentachloride to the 2-butanone through the dropping funnel with constant stirring. The reaction is exothermic and should be controlled by the rate of addition and the ice bath.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature until the reaction subsides. Then, gently heat the mixture under reflux to ensure the reaction goes to completion.

-

Work-up: Carefully pour the reaction mixture onto crushed ice to decompose the excess PCl₅ and the phosphorus oxychloride (POCl₃) byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (B109758).

-

Washing: Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate). Filter to remove the drying agent and purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 104 °C.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |

| ¹H | ~1.1 | Triplet | -CH₃ (C4) |

| ¹H | ~2.1 | Quartet | -CH₂- (C3) |

| ¹H | ~1.8 | Singlet | -CH₃ (C1) |

| ¹³C | ~10 | -CH₃ (C4) | |

| ¹³C | ~40 | -CH₂- (C3) | |

| ¹³C | ~30 | -CH₃ (C1) | |

| ¹³C | ~90 | -C(Cl)₂- (C2) |

4.1.1. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

¹H NMR Acquisition: Use a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. The spectral width should typically be 0-220 ppm.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in chlorine-containing fragments.

4.2.1. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Gas Chromatography (GC):

-

Injector: Use a split/splitless injector in split mode.

-

Column: A non-polar capillary column is suitable.

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation from any impurities.

-

-

Mass Spectrometry (MS):

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight analyzer can be used.

-

Scan Range: Scan a mass-to-charge (m/z) range of approximately 25-200 to detect the molecular ion and fragment ions.

-

Chemical Reactivity and Mechanisms

As a secondary alkyl halide, this compound can undergo both nucleophilic substitution and elimination reactions. The reaction pathway is influenced by the nature of the nucleophile/base, the solvent, and the reaction temperature.

Elimination Reaction (E2 Mechanism)

With a strong, sterically hindered base, this compound can undergo an E2 elimination to form an alkene.

Safety and Handling

This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[2][9]

-

Handling: Work in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.[12]

This guide is intended for informational purposes for qualified professionals. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C4H8Cl2 | CID 521118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The E2 Reaction [iverson.cm.utexas.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2 - Butanone is heated with PCl5 and the product so obtained is heated with alcoholic KOH and or excess of sodaamide, the final product obtained is [infinitylearn.com]

- 9. web.njit.edu [web.njit.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. Butane, 2,2-dichloro- [webbook.nist.gov]

- 12. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,2-Dichlorobutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 2,2-dichlorobutane, a halogenated hydrocarbon of interest in various chemical syntheses. The information is presented to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Physical and Chemical Data

This compound, with the chemical formula C₄H₈Cl₂, is a colorless liquid.[1] It is characterized by the presence of two chlorine atoms attached to the second carbon atom of a butane (B89635) chain.[1] This structure significantly influences its physical properties and chemical reactivity. It is soluble in organic solvents and has limited solubility in water.[1]

Physical Properties of this compound

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈Cl₂ | [2][3] |

| Molecular Weight | 127.01 g/mol | [2][3][4] |

| CAS Number | 4279-22-5 | [2][4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 104 °C | [4][5][6][7][8] |

| Melting Point | -74 °C | [4][5][9] |

| Density | 1.09 g/cm³ | [4][5] |

| Flash Point | 27 °C | [4][6][7] |

| Refractive Index | 1.428 - 1.432 | [5][7] |

| Vapor Pressure | 39.3 mmHg at 25°C | [5] |

Chemical Properties and Reactivity

This compound undergoes reactions typical of alkyl halides, including nucleophilic substitution and elimination.[1] Its reactivity is largely dictated by the two chlorine atoms on the same carbon, which makes it a geminal dihalide.

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of 2-butanone (B6335102) with phosphorus pentachloride (PCl₅). In this reaction, the oxygen of the carbonyl group is replaced by two chlorine atoms.

Key Chemical Reactions

This compound can undergo several important chemical transformations, primarily elimination reactions (dehydrohalogenation) to form alkynes.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound from 2-Butanone

Objective: To synthesize this compound via the reaction of 2-butanone with phosphorus pentachloride.

Materials:

-

2-Butanone (Methyl Ethyl Ketone, MEK)

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous diethyl ether

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

Set up a round-bottom flask equipped with a reflux condenser and a dropping funnel in a fume hood.

-

Add phosphorus pentachloride to the flask.

-

Cool the flask in an ice bath.

-

Slowly add 2-butanone dropwise from the dropping funnel to the flask containing PCl₅ while stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently heat the mixture under reflux for 2 hours to ensure the reaction goes to completion.

-

After cooling, pour the reaction mixture into ice-cold water to decompose the excess PCl₅ and the phosphoryl chloride (POCl₃) byproduct.

-

Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether.

-

Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the diethyl ether by simple distillation.

-

Purify the resulting crude this compound by fractional distillation, collecting the fraction boiling at approximately 104 °C.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity and purity of the synthesized this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Standard GC system with a split/splitless injector.

-

Mass Spectrometer: Quadrupole or ion trap mass analyzer.

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 150 °C.

-

Hold at 150 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 40-200.

Sample Preparation:

-

Prepare a dilute solution of the purified this compound in a suitable solvent such as dichloromethane (B109758) or hexane (B92381) (e.g., 1 µL in 1 mL).

Procedure:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the data according to the specified instrument conditions.

-

Analyze the resulting chromatogram to determine the retention time of the major peak.

-

Analyze the mass spectrum of the major peak and compare it with a reference spectrum from a database (e.g., NIST) to confirm the identity of this compound. The mass spectrum should show characteristic fragmentation patterns, including the molecular ion peak and isotopic peaks corresponding to the presence of two chlorine atoms.

-

Calculate the purity of the sample based on the relative peak area of this compound in the total ion chromatogram.

Safety and Handling

This compound is a flammable liquid and vapor. It is also an irritant and may cause skin, eye, and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and does not constitute a recommendation for any specific use. All laboratory procedures should be conducted with appropriate safety precautions and under the supervision of a qualified professional.

References

- 1. C4H9Cl CH3CHClCH2CH3 2-chlorobutane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. benchchem.com [benchchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. memphis.edu [memphis.edu]

- 6. beyondbenign.org [beyondbenign.org]

- 7. spectrabase.com [spectrabase.com]

- 8. brainly.com [brainly.com]

- 9. spectrabase.com [spectrabase.com]

Spectroscopic Analysis of 2,2-Dichlorobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Dichlorobutane, a halogenated alkane of interest in various chemical and pharmaceutical applications. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, connectivity, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key information about the electronic environment of the nuclei.

¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent sets of protons in the molecule.

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1 | ~2.1 | Quartet | 2H | -CH₂- |

| 2 | ~1.7 | Singlet | 3H | -C(Cl)₂-CH₃ |

| 3 | ~1.1 | Triplet | 3H | -CH₂-CH₃ |

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound will exhibit four signals, one for each unique carbon atom.

| Signal | Chemical Shift (ppm) | Assignment |

| 1 | ~90 | -C(Cl)₂- |

| 2 | ~40 | -CH₂- |

| 3 | ~30 | -C(Cl)₂-CH₃ |

| 4 | ~10 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-Cl bond vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2900 | Strong | C-H stretch (alkane) |

| 1465-1440 | Medium | C-H bend (methylene) |

| 1385-1370 | Medium | C-H bend (methyl) |

| 800-600 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 126/128/130 | Low | [M]⁺, Molecular ion peak with isotopic pattern for two chlorine atoms |

| 91/93 | High | [M - Cl]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 29 | Medium | [C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

A solution of this compound (approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is prepared in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. The final volume should be approximately 0.6-0.7 mL.

Instrumentation:

-

¹H NMR: A Varian CFT-20 spectrometer operating at 20 MHz or a similar instrument can be used.[1]

-

¹³C NMR: A Bruker HX-90 spectrometer or an equivalent instrument is suitable.[2]

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: 2-3 seconds

-

Spectral Width: 10-12 ppm

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Acquisition Time: 1-2 seconds

-

Spectral Width: 200-220 ppm

Infrared (IR) Spectroscopy

Sample Preparation:

As this compound is a liquid at room temperature, the IR spectrum can be obtained from a neat sample. A thin film of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation:

A Fourier-transform infrared (FTIR) spectrometer is used for data acquisition.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean salt plates is recorded prior to the sample analysis.

Mass Spectrometry (MS)

Sample Introduction:

The sample is introduced into the mass spectrometer via a gas chromatograph (GC) to ensure separation from any potential impurities.

Instrumentation:

A GC system coupled to a mass spectrometer with an electron ionization (EI) source is used.

GC Parameters: [3]

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID with a 0.25 µm film thickness (e.g., 5% phenyl methylpolysiloxane).[3]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

-

Injector Temperature: 250 °C.[3]

-

Oven Program: Initial temperature of 40 °C for 2 minutes, then ramp to 200 °C at 10 °C/min.[3]

MS Parameters: [3]

-

Ionization Mode: Electron Ionization (EI).[3]

-

Electron Energy: 70 eV.[3]

-

Source Temperature: 230 °C.[3]

-

Mass Range: m/z 40-200.

Data Interpretation and Structural Verification Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,2-Dichlorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 2,2-dichlorobutane. This document presents predicted spectral data, detailed experimental protocols for acquiring such spectra, and a structural representation to aid in the interpretation of the spectroscopic information. The data herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data was obtained using online NMR prediction tools and should be considered as a reference. Experimental conditions such as solvent and magnetic field strength can influence actual chemical shifts.

Predicted ¹H NMR Data for this compound

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 (CH₃) | 2.13 | Triplet (t) | 7.5 | 3H |

| H-3 (CH₂) | 2.35 | Quartet (q) | 7.5 | 2H |

| H-4 (CH₃) | 1.10 | Singlet (s) | N/A | 3H |

Predicted ¹³C NMR Data for this compound

| Carbon (Label) | Chemical Shift (δ, ppm) |

| C-1 (CH₃) | 35.0 |

| C-2 (CCl₂) | 89.0 |

| C-3 (CH₂) | 50.0 |

| C-4 (CH₃) | 10.0 |

Structural Representation and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the non-equivalent proton and carbon atoms labeled. These labels correspond to the assignments in the data tables above.

Experimental Protocols

The following sections describe standardized methodologies for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-20 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. The deuterated solvent is crucial for the spectrometer's lock system and to avoid large solvent signals in the ¹H NMR spectrum.

-

Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, a small plug of cotton or glass wool can be placed in the pipette to act as a filter.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Spectrometer Setup and Data Acquisition

The following is a general workflow for acquiring NMR spectra on a modern NMR spectrometer. Specific commands and settings may vary depending on the instrument manufacturer and software.

Typical ¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): A range of -2 to 12 ppm is generally adequate for most organic molecules.

Typical ¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.

-

Relaxation Delay (D1): 2-5 seconds.

-

Spectral Width (SW): A wider spectral width of 0 to 220 ppm is typically used.

This guide provides foundational information for the NMR analysis of this compound. For more specific applications or advanced NMR experiments, further optimization of the described protocols may be necessary.

An In-depth Technical Guide to the Synthesis of 2,2-Dichlorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,2-dichlorobutane, a geminal dihalide with applications in organic synthesis. This document details two core methodologies: the hydrochlorination of 2-butyne (B1218202) and the reaction of butan-2-one with phosphorus pentachloride. The guide includes detailed experimental protocols, quantitative data summarized for comparative analysis, and visualizations of the reaction pathways to facilitate understanding and replication.

Core Synthesis Pathways

Two principal methods for the synthesis of this compound are highlighted in this guide, each with distinct advantages and considerations regarding starting materials, reaction conditions, and yield.

Hydrochlorination of 2-Butyne

This method involves the direct addition of two moles of hydrogen chloride (HCl) to 2-butyne. The reaction proceeds through a vinyl chloride intermediate and follows Markovnikov's rule, leading to the formation of the geminal dichloride at the more substituted carbon.

Reaction of Butan-2-one with Phosphorus Pentachloride

The conversion of a ketone to a geminal dichloride using phosphorus pentachloride (PCl₅) is a classic and effective transformation.[1] In this pathway, the carbonyl oxygen of butan-2-one is replaced by two chlorine atoms.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthesis pathways of this compound, allowing for a direct comparison of their efficacy and reaction parameters.

| Parameter | Synthesis from 2-Butyne | Synthesis from Butan-2-one |

| Starting Material | 2-Butyne | Butan-2-one |

| Reagent | Hydrogen Chloride (HCl) | Phosphorus Pentachloride (PCl₅) |

| Yield | Up to 93%[2] | Typically moderate to high (specific yield for this compound not detailed in sources, but analogous reactions suggest good efficiency) |

| Reaction Temperature | -50°C to +100°C (preferrably 20-40°C)[2] | Typically room temperature to gentle heating |

| Reaction Pressure | 1-50 atmospheres (preferably 20-40 atmospheres)[2] | Atmospheric pressure |

| Key Byproducts | (Z)-2-chloro-2-butene (intermediate) | Phosphorus oxychloride (POCl₃) |

Experimental Protocols

Synthesis of this compound from 2-Butyne

This protocol is adapted from a patented procedure.[2]

Materials:

-

2-Butyne

-

Hydrogen chloride gas

-

Autoclave (0.5 liter)

-

Cooling system (water bath)

Procedure:

-

Charge a 0.5-liter autoclave with 108 grams of 2-butyne.

-

Continuously introduce hydrogen chloride gas into the autoclave, maintaining a pressure of 30 atmospheres (gauge pressure) at an initial temperature of 20°C.

-

The reaction is exothermic, and the temperature will rise. Use a water bath to cool the autoclave and maintain the temperature at approximately 40°C.

-

Continue the introduction of hydrogen chloride until the pressure inside the autoclave ceases to decrease, indicating the completion of the reaction. This typically takes about 1 hour.

-

Upon completion, vent the excess hydrogen chloride and collect the crude product.

-

The crude product is then purified by distillation to yield this compound. In a documented example, a yield of 93% was achieved.[2]

Synthesis of this compound from Butan-2-one

While a specific detailed protocol for this compound was not found in the surveyed literature, the following is a general procedure for the synthesis of geminal dichlorides from ketones using phosphorus pentachloride, based on established organic chemistry principles.[1]

Materials:

-

Butan-2-one

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous solvent (e.g., carbon tetrachloride or chloroform)

-

Round-bottom flask with a reflux condenser and a gas trap

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve butan-2-one in an anhydrous solvent.

-

Cool the flask in an ice bath.

-

Slowly add phosphorus pentachloride in small portions to the stirred solution. The reaction is exothermic and will produce hydrogen chloride gas, which should be directed to a gas trap.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for a period to ensure the reaction goes to completion. The reaction progress can be monitored by techniques such as TLC or GC.

-

After cooling, the reaction mixture is carefully poured onto crushed ice to quench the reaction and hydrolyze the remaining PCl₅ and the byproduct POCl₃.

-

The mixture is then transferred to a separatory funnel. The organic layer is separated, washed with a saturated sodium bicarbonate solution (to neutralize any remaining acid), and then with brine.

-

The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed by rotary evaporation.

-

The resulting crude this compound is purified by fractional distillation.

Reaction Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis pathways.

References

An In-depth Technical Guide to the Reactivity and Stability of 2,2-Dichlorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2,2-dichlorobutane. A geminal dihalide, this compound exhibits characteristic reactivity patterns dominated by nucleophilic substitution and elimination reactions. This document details the primary reaction pathways, including hydrolysis to 2-butanone (B6335102) and dehydrohalogenation to form alkynes. Key physical, thermochemical, and safety data are presented in structured tables for clarity. Furthermore, this guide outlines generalized experimental protocols for its principal reactions and visualizes the underlying mechanisms through detailed diagrams.

Introduction

This compound (C₄H₈Cl₂) is a chlorinated hydrocarbon characterized by the presence of two chlorine atoms on the second carbon of the butane (B89635) chain.[1] As a geminal dihalide, its chemistry is largely dictated by the two electron-withdrawing chlorine atoms bonded to the same carbon, which renders this carbon atom highly electrophilic and susceptible to nucleophilic attack. Understanding the reactivity and stability of this compound is crucial for its potential applications in organic synthesis and for ensuring its safe handling and storage. This guide aims to provide a detailed technical resource for professionals in research and development.

Physicochemical and Thermochemical Properties

A summary of the key physical and thermochemical properties of this compound is provided in the tables below. This data is essential for designing reaction conditions and for safety assessments.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈Cl₂ | [2] |

| Molecular Weight | 127.01 g/mol | [2] |

| CAS Number | 4279-22-5 | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 102.2 - 104 °C | [2] |

| Melting Point | -74 °C | [1] |

| Density | 1.09 - 1.1 g/cm³ at 20 °C | [2] |

| Flash Point | 27 °C | [3] |

| Solubility | Limited solubility in water; soluble in organic solvents | [1] |

| Refractive Index | 1.43 | [2] |

Table 2: Thermochemical Data for this compound

| Property | Value | Temperature (K) | Reference(s) |

| Enthalpy of Vaporization (ΔvapH) | 35.8 ± 0.6 kJ/mol | 298.15 | [2] |

| Enthalpy of Vaporization (ΔvapH) | 32.7 kJ/mol | 375.3 | [2] |

| Enthalpy of Reaction (ΔrH°) | Isomerization to 1,2-dichlorobutane: -15.1 kJ/mol | 298.15 | [4] |

| Ideal Gas Enthalpy | See NIST WebBook for temperature-dependent data | 200 - 1000 | [5] |

| Liquid Enthalpy | See NIST WebBook for temperature-dependent data | 250 - 554.68 | [5] |

Chemical Reactivity

The reactivity of this compound is primarily characterized by two main pathways: hydrolysis and elimination reactions.

Hydrolysis to 2-Butanone

As a geminal dihalide, this compound undergoes hydrolysis in the presence of water or a base (like aqueous potassium hydroxide) to yield 2-butanone.[6] This reaction proceeds through a nucleophilic substitution mechanism. The initial substitution of one chlorine atom with a hydroxyl group forms an unstable halohydrin intermediate. This intermediate then rapidly eliminates a chloride ion to form the stable ketone.

Caption: Hydrolysis of this compound to 2-Butanone.

Dehydrohalogenation to Alkynes

In the presence of a strong base, such as sodium amide (NaNH₂), this compound undergoes a double dehydrohalogenation (elimination) reaction to form alkynes.[7] This E2-type elimination occurs in two successive steps. The first elimination of HCl yields a chloroalkene intermediate. A second elimination from this intermediate then produces the alkyne. Depending on the reaction conditions, a mixture of 1-butyne (B89482) and 2-butyne (B1218202) may be formed.

Caption: Dehydrohalogenation of this compound to Alkynes.

Stability

The stability of this compound is influenced by temperature and the presence of other chemical agents. Like other chlorinated alkanes, it is susceptible to thermal decomposition.

In terms of shelf stability, this compound should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames. It is a flammable liquid.[2] It should be kept in a tightly closed container and protected from moisture to prevent hydrolysis.

Experimental Protocols

The following sections provide generalized experimental protocols for the key reactions of this compound. These are representative procedures and may require optimization for specific laboratory conditions and desired outcomes.

Synthesis of this compound (Representative Method)

A common method for the synthesis of geminal dihalides is the reaction of a ketone with a halogenating agent. An alternative is the addition of hydrogen halides to an alkyne. The following is a generalized procedure based on the latter approach.

Caption: Workflow for the hydrolysis of this compound.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, this compound is dissolved in a mixture of ethanol (B145695) and water.

-

An aqueous solution of potassium hydroxide (B78521) is added to the flask.

-

The mixture is heated to reflux and maintained at this temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The product is extracted with an organic solvent such as diethyl ether.

-

The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed by rotary evaporation, and the resulting crude 2-butanone can be purified by distillation.

Dehydrohalogenation of this compound to Alkynes (Generalized Protocol)

This protocol outlines a general procedure for the double dehydrohalogenation of a geminal dihalide using a strong base.

Experimental Workflow: Dehydrohalogenation of this compound

Caption: Workflow for the dehydrohalogenation of this compound.

Procedure:

-

In a three-necked flask equipped with a dry-ice condenser, a mechanical stirrer, and a dropping funnel, liquid ammonia is condensed.

-

A catalytic amount of ferric nitrate (B79036) is added, followed by the portion-wise addition of sodium metal to form sodium amide (a gray suspension).

-

A solution of this compound in an anhydrous ether is added dropwise to the stirred suspension of sodium amide in liquid ammonia.

-

The reaction is stirred for several hours at the temperature of liquid ammonia.

-

After the reaction is complete, the excess sodium amide is carefully destroyed by the slow addition of ammonium chloride.

-

The ammonia is allowed to evaporate.

-

Water is cautiously added to the residue, and the alkyne products are extracted with a low-boiling solvent like pentane.

-

The organic layer is washed with water, dried, and the products (a mixture of 1-butyne and 2-butyne) can be analyzed by GC-MS.

Safety and Handling

This compound is a flammable liquid and vapor. I[2]t is harmful if swallowed or inhaled and causes skin and eye irritation. A[2]ppropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a reactive geminal dihalide with well-defined chemical behavior. Its principal reactions, hydrolysis and dehydrohalogenation, provide synthetic routes to valuable chemical intermediates such as 2-butanone and butynes. While the compound is moderately stable, care must be taken to avoid high temperatures and exposure to moisture to prevent decomposition and unwanted reactions. The information and protocols provided in this guide serve as a valuable resource for the safe and effective use of this compound in a research and development setting.

References

- 1. This compound [stenutz.eu]

- 2. Butane, 2,2-dichloro- [webbook.nist.gov]

- 3. This compound | 4279-22-5 [chemicalbook.com]

- 4. Butane, 2,2-dichloro- [webbook.nist.gov]

- 5. WTT- Under Construction Page [wtt-pro.nist.gov]

- 6. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]

- 7. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]

- 8. researchgate.net [researchgate.net]

2,2-Dichlorobutane: A Comprehensive Technical Guide for Researchers

An In-depth Review of the Synthesis, Properties, and Reactivity of a Versatile Geminal Dihalide

Introduction

2,2-Dichlorobutane is a geminal dihalide, an organic compound featuring two chlorine atoms attached to the second carbon of a butane (B89635) chain.[1] This colorless liquid serves as a valuable intermediate in organic synthesis and as a solvent, finding applications in the production of pharmaceuticals and agrochemicals.[1] Its chemical reactivity is largely dictated by the presence of the two chlorine atoms on the same carbon, which facilitates a range of transformations including hydrolysis to ketones and elimination reactions to form alkenes and alkynes. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, spectroscopic signature, synthesis, key reactions, and potential applications in drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in research and development. The following tables summarize key quantitative data for this compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₈Cl₂ | [1] |

| Molecular Weight | 127.01 g/mol | [1] |

| CAS Number | 4279-22-5 | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 1.09 g/cm³ | [2] |

| Boiling Point | 104 °C | [3] |

| Melting Point | -74 °C | [2] |

| Flash Point | 27 °C | [3] |

| Vapor Pressure | 39.3 mmHg at 25°C | [2][4] |

| Refractive Index | 1.4280 - 1.4320 | [2] |

| Solubility | Limited solubility in water; soluble in organic solvents. | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments in the molecule.

-

A triplet corresponding to the methyl protons (C4).

-

A quartet corresponding to the methylene (B1212753) protons (C3).

-

A singlet corresponding to the methyl protons at the C1 position, shifted downfield due to the proximity of the two chlorine atoms.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit four signals, one for each of the four unique carbon atoms in the molecule. The carbon atom bonded to the two chlorine atoms (C2) will be significantly deshielded and appear at the lowest field.

Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak (M+) and characteristic isotopic peaks (M+2, M+4) due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). Common fragmentation patterns involve the loss of chlorine radicals and alkyl fragments. The base peak is often observed at m/z 91.[5]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reaction of 2-butanone (B6335102) with a chlorinating agent, most commonly phosphorus pentachloride (PCl₅).

Synthesis of this compound from 2-Butanone

This reaction proceeds via the conversion of the carbonyl group to a geminal dihalide.

Experimental Protocol (General Procedure):

Caution: This reaction should be performed in a well-ventilated fume hood as it generates corrosive HCl gas.

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl, place 2-butanone.

-

Cool the flask in an ice bath.

-

Slowly add phosphorus pentachloride (PCl₅) in small portions to control the exothermic reaction.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently reflux until the reaction is complete (monitoring by TLC or GC is recommended).

-

Pour the reaction mixture onto crushed ice to hydrolyze the remaining PCl₅ and the byproduct POCl₃.

-

Separate the organic layer, wash it with a dilute sodium bicarbonate solution, and then with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purify the crude product by fractional distillation to obtain this compound.

Figure 1. Synthesis of this compound from 2-Butanone.

Key Reactions and Mechanisms

This compound undergoes several important reactions characteristic of geminal dihalides.

Hydrolysis to 2-Butanone

In the presence of water or aqueous base, this compound hydrolyzes to form 2-butanone. This reaction proceeds through a geminal diol intermediate, which is unstable and readily eliminates a molecule of water to form the corresponding ketone.[6]

Experimental Protocol (General Procedure):

-

Reflux this compound with an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide.

-

After the reaction is complete, cool the mixture and extract the 2-butanone with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic extract and purify the 2-butanone by distillation.

Figure 2. Hydrolysis of this compound to 2-Butanone.

Dehydrohalogenation

Treatment of this compound with a strong base, particularly in an alcoholic solvent, leads to an elimination reaction (E2 mechanism). The reaction can proceed in two steps, first forming a chloroalkene and then, under harsher conditions, an alkyne.

Experimental Protocol (General Procedure):

-

Dissolve this compound in an alcoholic solvent such as ethanol.

-

Add a strong base, such as potassium hydroxide (ethanolic KOH).

-

Reflux the mixture to promote the elimination reaction. The product distribution (alkene vs. alkyne) will depend on the reaction conditions (temperature, concentration of base).

-

The volatile alkene or alkyne products can be collected by distillation or trapping.

References

- 1. quora.com [quora.com]

- 2. organic chemistry - Mechanism for conversion of ketone to dichloride with phosphorus pentachloride - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. The E2 Reaction Mechanism [chemistrysteps.com]

- 4. spectrabase.com [spectrabase.com]

- 5. The E2 Reaction [iverson.cm.utexas.edu]

- 6. quora.com [quora.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dichlorobutane

This guide provides a comprehensive overview of the boiling point and density of 2,2-Dichlorobutane, tailored for researchers, scientists, and professionals in drug development. It includes key physicochemical data, detailed experimental protocols for property determination, and a logical diagram illustrating the structure-property relationships in haloalkanes.

Physicochemical Data of this compound

This compound is a halogenated alkane with the chemical formula C₄H₈Cl₂. The following table summarizes its key quantitative physical and chemical properties.

| Property | Value | Citations |

| Boiling Point | 104 °C at 760 mmHg | [1][2][3][4] |

| Density | 1.09 g/cm³ (at 20/20 °C) | [1][2][4] |

| Molecular Weight | 127.01 g/mol | [1][2][5] |

| Melting Point | -74 °C | [1][2] |

| Flash Point | 15.6 °C - 27 °C (lit.) | [1][2] |

| Refractive Index | 1.428 - 1.432 | [1][2] |

| CAS Number | 4279-22-5 | [1][2][3] |

Experimental Protocols for Property Determination

Accurate determination of boiling point and density is crucial for the characterization and application of chemical compounds. Below are detailed methodologies for these measurements.

This method is a common and efficient way to determine the boiling point of a liquid sample, especially when only a small quantity is available.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Heating source (Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

-

Rubber band or wire for attachment

Procedure:

-

A small amount of the this compound sample (approximately 0.5 mL) is placed into the small test tube.

-

A capillary tube, with its sealed end facing upwards, is placed into the test tube containing the sample.

-

The test tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

The thermometer and attached tube are suspended in a Thiele tube containing mineral oil, ensuring the sample is immersed but not touching the bottom of the Thiele tube.[6]

-

The side arm of the Thiele tube is gently heated. The shape of the Thiele tube allows for the circulation of the heating oil, ensuring uniform temperature distribution.

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Heating is continued until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid sample begins to enter the capillary tube. This is the point where the external pressure is equal to the vapor pressure of the substance.[6]

-

The barometric pressure should be recorded as the boiling point is dependent on the ambient pressure.

The density of a liquid can be accurately determined using a pycnometer, which is a glass flask with a close-fitting ground glass stopper with a capillary tube through it.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

The liquid sample (this compound)

-

Distilled water (for calibration)

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance (m₁).

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., at 20 °C) until it reaches thermal equilibrium. The water level is adjusted to the mark on the capillary.

-

The pycnometer is removed from the bath, carefully dried on the outside, and weighed again (m₂).

-

The pycnometer is emptied, cleaned, and thoroughly dried.

-

The pycnometer is then filled with the this compound sample, and the process of thermal equilibration in the water bath is repeated.

-

The pycnometer filled with the sample is dried on the outside and weighed (m₃).

-

The density of the sample is calculated using the following formula:

Density of sample = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measurement temperature.

Factors Influencing Physical Properties of Haloalkanes

The boiling point and density of haloalkanes like this compound are influenced by several molecular factors. The following diagram illustrates these relationships.

Caption: Logical relationship between molecular factors and the physical properties of haloalkanes.

The boiling points of haloalkanes are generally higher than alkanes of similar carbon skeletons due to their polarity and higher molecular weight, which lead to stronger intermolecular forces (dipole-dipole interactions and van der Waals forces).[7] For isomeric haloalkanes, increased branching leads to a decrease in surface area, which weakens the van der Waals forces and results in a lower boiling point.[8][9] The density of haloalkanes increases with the increasing atomic mass of the halogen atom and with the number of halogen atoms.[7][8][10]

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound - Wikidata [wikidata.org]

- 4. This compound [chembk.com]

- 5. This compound | C4H8Cl2 | CID 521118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. SATHEE: Unit 10 Haloalkanes And Haloarenes [satheejee.iitk.ac.in]

- 9. organicmystery.com [organicmystery.com]

- 10. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

An In-depth Technical Guide to the Solubility of 2,2-Dichlorobutane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-dichlorobutane in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on the qualitative solubility profile, the underlying chemical principles governing its solubility, and detailed experimental protocols for determining solubility in the laboratory.

Introduction to this compound

This compound is a chlorinated hydrocarbon with the chemical formula C₄H₈Cl₂.[1][2] It is a colorless liquid at room temperature and possesses a relatively low boiling point.[1] The presence of two chlorine atoms on the second carbon of the butane (B89635) chain significantly influences its physical and chemical properties, including its polarity and reactivity.[1] Understanding the solubility of this compound is crucial for its application as a solvent, a reagent in organic synthesis, or as an intermediate in the manufacturing of pharmaceuticals and other fine chemicals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₄H₈Cl₂ | [1][2] |

| Molecular Weight | 127.01 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 104 °C | |

| Density | 1.09 g/cm³ | |

| CAS Number | 4279-22-5 | [3] |

Solubility Profile of this compound

Qualitative Solubility Data

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Non-Polar Aprotic Solvents | Hexane, Toluene, Carbon Tetrachloride, Diethyl Ether | Soluble / Miscible | The intermolecular forces of this compound (van der Waals forces) are similar to those of non-polar solvents, leading to favorable mixing. The isomer 1,2-dichlorobutane (B1580518) is known to be soluble in ether and carbon tetrachloride.[4] |

| Polar Aprotic Solvents | Acetone, Dichloromethane | Soluble / Miscible | While these solvents have a dipole moment, they lack hydrogen bonding capabilities. This compound is expected to be soluble due to compatible intermolecular forces. |

| Polar Protic Solvents | Ethanol, Methanol | Soluble / Miscible | Short-chain alcohols can exhibit both polar and non-polar characteristics. The alkyl chain of the alcohol can interact favorably with this compound. |

| Highly Polar Solvents | Water | Limited Solubility / Insoluble | This compound is hydrophobic in nature and cannot form hydrogen bonds with water.[1] The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker interactions with this compound. |

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for the gravimetric determination of the solubility of this compound in an organic solvent.

4.1. Materials

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven for drying

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Place the vial in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C) to allow the mixture to reach equilibrium. The system should be agitated for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the solution to stand undisturbed in the constant temperature bath for at least 12 hours to allow any undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the same temperature as the solution to avoid precipitation.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry vial. This step is crucial to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered solution to determine the total mass of the solution.

-

Place the vial in a fume hood and allow the solvent to evaporate at a controlled temperature. Gentle heating or a stream of inert gas can be used to accelerate this process.

-

Once the solvent has completely evaporated, place the vial in an oven at a temperature below the boiling point of this compound to remove any residual solvent.

-

Cool the vial in a desiccator and weigh it to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The solubility can be calculated in various units, such as g/100 mL or mol/L, using the mass of the dissolved this compound and the volume of the solvent used.

-

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Experimental workflow for gravimetric solubility determination.

Caption: Logical relationship of this compound solubility based on solvent polarity.

References

Thermochemical Profile of 2,2-Dichlorobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 2,2-dichlorobutane. Due to the limited availability of publicly accessible experimental data for this specific isomer, this document also includes comparative data for its structural isomer, 1,4-dichlorobutane (B89584), to provide valuable context for researchers. Furthermore, it outlines the standard experimental methodologies employed for the determination of key thermochemical properties of volatile halogenated alkanes.

Core Thermochemical Data

The following tables summarize the available quantitative thermochemical data for this compound and its isomer, 1,4-dichlorobutane. All data is presented for the liquid state unless otherwise specified.

Table 1: Basic Properties

| Property | Value | Source |

| This compound | ||

| Molecular Formula | C₄H₈Cl₂ | --INVALID-LINK-- |

| Molecular Weight | 127.012 g/mol | --INVALID-LINK-- |

| CAS Number | 4279-22-5 | --INVALID-LINK-- |

| 1,4-Dichlorobutane | ||

| Molecular Formula | C₄H₈Cl₂ | --INVALID-LINK-- |

| Molecular Weight | 127.012 g/mol | --INVALID-LINK-- |

| CAS Number | 110-56-5 | --INVALID-LINK-- |

Table 2: Enthalpy Data

| Property | Value | Units | Source |

| This compound | |||

| Standard Molar Enthalpy of Vaporization (ΔvapH°) | 36.4 | kJ/mol | --INVALID-LINK-- |

| Standard Molar Enthalpy of Formation (ΔfH°liquid) | Data not available in public sources | kJ/mol | |

| 1,4-Dichlorobutane | |||

| Standard Molar Enthalpy of Formation (ΔfH°liquid) at 298.15 K | -229.8 | kJ/mol | --INVALID-LINK--[1] |

Table 3: Entropy and Heat Capacity Data

| Property | Value | Units | Source |

| This compound | |||

| Standard Molar Entropy (S°liquid) | Data not available in public sources | J/(mol·K) | |

| Molar Heat Capacity, Liquid (Cp,liquid) | Data not available in public sources | J/(mol·K) | |

| 1,4-Dichlorobutane | |||

| Molar Heat Capacity, Liquid (Cp,liquid) at 298.15 K | 184.01 | J/(mol·K) | --INVALID-LINK--[2] |

Experimental Protocols

The determination of the thermochemical properties of volatile organic compounds like this compound requires specialized experimental techniques. The following sections detail the general methodologies for key measurements.

Determination of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of a volatile, halogenated organic compound is typically determined indirectly through the measurement of its enthalpy of combustion using rotating-bomb calorimetry .

Methodology:

-

Sample Preparation: A precise mass of the liquid sample (e.g., this compound) is encapsulated in a combustible, sealed ampoule, often made of polyethylene (B3416737) or quartz. This is necessary to handle the volatile nature of the substance and to ensure complete combustion.

-

Bomb Preparation: The sealed ampoule is placed in a platinum crucible within a high-pressure stainless steel vessel, known as a "bomb." A small, known amount of a mineral oil or other auxiliary substance may be added to ensure complete ignition. A measured length of fuse wire is connected to electrodes and placed in contact with the sample or auxiliary substance. The bomb is then purged and filled with high-purity oxygen to a pressure of approximately 30 atm. A small, known quantity of water is added to the bomb to saturate the internal atmosphere, ensuring that the water formed during combustion is in the liquid state.

-

Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The calorimeter is equipped with a high-precision thermometer and a stirrer. For halogenated compounds, the bomb is designed to rotate during the experiment to ensure that the combustion products (e.g., hydrochloric acid) form a homogeneous solution.

-

Combustion and Data Acquisition: The temperature of the water is monitored until a steady state is reached. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a final, stable temperature is achieved.

-

Analysis and Correction: The gross heat released during combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system (calibrated using a standard substance like benzoic acid). Corrections are then applied for the heat of combustion of the ampoule, the auxiliary substance, the fuse wire, and for the formation of nitric acid from residual nitrogen in the bomb. For halogenated compounds, a significant correction is required to account for the formation of an aqueous solution of the halogen acid (e.g., HCl).

-

Calculation of ΔfH°: The standard enthalpy of combustion (ΔcH°) is calculated from the corrected heat of combustion. The standard enthalpy of formation (ΔfH°) is then derived using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl(aq)).

Determination of Heat Capacity (Cp)

The heat capacity of a liquid can be determined using adiabatic calorimetry or differential scanning calorimetry (DSC) .

Methodology (Adiabatic Calorimetry):

-

Calorimeter Design: An adiabatic calorimeter is designed to minimize heat exchange with the surroundings. It consists of a sample cell containing the liquid, a heater, and a temperature sensor. This entire assembly is enclosed in an adiabatic shield, the temperature of which is controlled to match the temperature of the sample cell at all times.

-

Sample Loading: A known mass of the degassed liquid sample is introduced into the sample cell.

-

Measurement: A precisely measured amount of electrical energy is supplied to the heater, causing a small increase in the temperature of the sample. The temperature change is carefully measured.

-

Calculation: The heat capacity of the sample is calculated from the amount of heat added and the resulting temperature rise, after accounting for the heat capacity of the sample cell (determined in separate calibration experiments). Measurements are taken over a range of temperatures to determine the temperature dependence of the heat capacity.

Visualization of Thermochemical Data Workflow

The following diagram illustrates a typical workflow for the determination and application of thermochemical data for a compound like this compound.

References

Electron Ionization Mass Spectrum of 2,2-Dichlorobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the electron ionization mass spectrum of 2,2-dichlorobutane. It includes detailed quantitative data, experimental protocols for spectral acquisition, and a visualization of the compound's fragmentation pathway, serving as a crucial resource for identification and structural elucidation in various scientific and industrial applications.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions, with the molecular ion being of low abundance. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the principal ions, are summarized in Table 1. This data is crucial for the identification of this compound in complex mixtures.[1][2]

Table 1: Key Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 29 | 25.0 | [C2H5]+ |

| 55 | 72.4 | [C4H7]+ |

| 91 | 100.0 (Base Peak) | [C4H8Cl]+ |

| 93 | 32.0 | [C4H8(37)Cl]+ |

| 97 | 50.7 | [C3H6Cl2]+• |

Data sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center and PubChem.[1][2]

Experimental Protocols

The mass spectrum of this compound is typically acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) system equipped with an electron ionization source. The following protocol outlines a standard methodology for this analysis.[3]

Sample Preparation: this compound, a volatile liquid, is diluted in a suitable solvent, such as methanol (B129727) or dichloromethane, to a concentration of approximately 1 part per million (ppm).

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode with a typical split ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm internal diameter, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: An initial oven temperature of 40 °C is held for 2 minutes, followed by a ramp to 200 °C at a rate of 10 °C/min.[3]

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[3]

-

Ion Source Temperature: 230 °C.[3]

-

Quadrupole Temperature: 150 °C.[3]

-

Mass Range: m/z 40-150.

-

Scan Speed: 1000 amu/s.[3]

Fragmentation Pathway

The fragmentation of this compound upon electron ionization is governed by the stability of the resulting carbocations and radical species. The initial event is the removal of an electron to form the molecular ion ([M]•+), which is often unstable and present in low abundance.[3] Subsequent fragmentation occurs through various pathways, including the cleavage of C-C and C-Cl bonds. The presence of two chlorine atoms leads to characteristic isotopic patterns for chlorine-containing fragments, with peaks at m/z and m/z+2 in an approximate 3:1 ratio for fragments with one chlorine atom.

The proposed fragmentation pathway for this compound is illustrated in the following diagram:

Caption: Proposed fragmentation pathway of this compound.

Experimental Workflow

The overall workflow for the analysis of this compound using GC-MS is a standardized procedure in analytical chemistry. It ensures the separation of the analyte from any potential matrix components before its introduction into the mass spectrometer for ionization, fragmentation, and detection.

Caption: Generalized workflow for GC-MS analysis.

References

Three-Dimensional Structure of 2,2-Dichlorobutane: A Technical Overview

Abstract

Introduction

2,2-Dichlorobutane (C₄H₈Cl₂) is a halogenated alkane with a butane (B89635) backbone and two chlorine atoms substituted at the second carbon position. The presence of the two chlorine atoms on the same carbon atom introduces significant steric and electronic effects that dictate the molecule's three-dimensional structure and conformational preferences. Understanding the spatial arrangement of atoms in this compound is crucial for predicting its physical properties, reactivity, and potential interactions in larger chemical and biological systems.

The key structural feature of this compound is the rotational isomerism around the C2-C3 single bond. This rotation gives rise to distinct, stable conformations known as rotamers or conformers.

Conformational Isomers of this compound

Vibrational spectroscopy studies, supported by normal vibration calculations, have indicated that this compound exists as a mixture of conformational isomers in the liquid phase. In the crystalline state, it is believed that only the most stable conformer persists. The primary axis of rotation for conformational analysis is the C2-C3 bond.

The two principal conformers are:

-

Trans (or Anti) Conformer: In this arrangement, the methyl group (C4) and the other methyl group (C1) are positioned at a dihedral angle of approximately 180° relative to each other. This conformation is generally the most stable due to minimized steric hindrance.

-

Gauche Conformer: In this conformation, the methyl group (C4) is at a dihedral angle of approximately 60° with respect to the other methyl group (C1). This arrangement typically results in some steric strain.

The equilibrium between these conformers is temperature-dependent and influences the overall properties of the substance in its liquid and gaseous states.

Caption: Conformational equilibrium between the trans and gauche isomers of this compound.

Structural Parameters

A definitive set of experimentally determined or computationally calculated bond lengths, bond angles, and dihedral angles for the conformers of this compound is not available in the peer-reviewed literature at the time of this writing. The following tables are provided as a template for such data, which would typically be obtained through the experimental and computational methods described in Section 4.

Table 1: Bond Lengths (Å)

| Bond | Trans Conformer | Gauche Conformer |

| C1 - C2 | Data unavailable | Data unavailable |

| C2 - C3 | Data unavailable | Data unavailable |